

Spectroscopic Profile of 3,5-Dinitropyridine and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitropyridine

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This technical guide provides a comprehensive overview of the available spectroscopic data for **3,5-dinitropyridine** and its closely related derivatives. Due to the limited availability of published experimental data for the parent **3,5-dinitropyridine**, this document focuses on the thoroughly characterized spectroscopic properties of its substituted analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental ^1H and ^{13}C NMR data for **3,5-dinitropyridine** is not readily available in the reviewed literature. However, analysis of its derivatives provides significant insight into the expected spectral characteristics.

^1H NMR Data

The ^1H NMR spectrum of **3,5-dinitropyridine** is expected to show two signals corresponding to the protons at the C2/C6 and C4 positions. The strong electron-withdrawing nature of the two nitro groups will significantly deshield these protons, leading to chemical shifts in the downfield region of the spectrum. Data from a C2-substituted derivative, 2-[(2-Furylmethyl)thio]-**3,5-dinitropyridine**, shows signals at 9.62 ppm and 9.12 ppm, which can be attributed to the protons on the dinitropyridine ring.^[1]

Table 1: ^1H NMR Spectroscopic Data for **3,5-Dinitropyridine** Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
1-Propyl-3,5-dinitropyridinium triflate[2]	CD ₃ CN	8.70 (d, J = 5.6 Hz, 2H), 8.51 (t, J = 7.6 Hz, 1H)
2-(Phenylthio)-3,5-dinitropyridine[1]	DMSO-d ₆	9.34 (d, J = 1 Hz, 1H), 9.12 (d, J = 1 Hz, 1H)
2-(Cyclohexylthio)-3,5-dinitropyridine[1]	DMSO-d ₆	9.53 (d, J = 2 Hz, 1H), 9.07 (d, J = 2 Hz, 1H)
2-[(2-Furylmethyl)thio]-3,5-dinitropyridine[1]	DMSO-d ₆	9.62 (s, 1H), 9.12 (s, 1H)
2-(Isobutylthio)-3,5-dinitropyridine[1]	DMSO-d ₆	9.55 (d, J = 2 Hz, 1H), 9.10 (d, J = 2 Hz, 1H)
3,5-Dinitro-2-phenoxyypyridine[1]	DMSO-d ₆	9.26 (s, 2H)
2-Amino-3,5-dinitropyridine[3]	d ₆ -acetone	9.17 (d, J = 1.05 Hz, 1H), 9.10 (d, J = 1.05 Hz, 1H)

Note: The assignments for the protons on the pyridine ring are provided. Signals for the substituent groups are omitted for clarity.

^{13}C NMR Data

The ^{13}C NMR spectrum of **3,5-dinitropyridine** is expected to display three distinct signals for the C2/C6, C3/C5, and C4 carbons. The carbons bearing the nitro groups (C3 and C5) will be significantly deshielded. The chemical shifts for the carbons in several 2-substituted **3,5-dinitropyridine** derivatives are presented in Table 2.

Table 2: ^{13}C NMR Spectroscopic Data for **3,5-Dinitropyridine** Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
1-Propyl-3,5-dinitropyridinium triflate[2]	CD ₃ CN	145.5, 144.2, 128.1
2-(Phenylthio)-3,5-dinitropyridine[1]	DMSO-d ₆	162.7, 147.8, 140.9, 140.2, 129.5
2-(Cyclohexylthio)-3,5-dinitropyridine[1]	DMSO-d ₆	Not Reported
2-[(2-Furylmethyl)thio]-3,5-dinitropyridine[1]	DMSO-d ₆	161.7, 149.3, 147.7, 142.9, 140.6, 140.5, 129.5
2-(Isobutylthio)-3,5-dinitropyridine[1]	DMSO-d ₆	163.1, 147.6, 140.8, 140.0, 129.3
3,5-Dinitro-2-phenoxyypyridine[1]	DMSO-d ₆	157.7, 152.0, 147.8, 139.6, 131.8
2-Amino-3,5-dinitropyridine[3]	d ₆ -acetone	155.95 (C2), 151.64 (C6), 134.11 (C5), 131.60 (C4), 125.66 (C3)

Note: The assignments for the carbons of the pyridine ring are provided where available. Signals for the substituent groups are omitted for clarity.

Infrared (IR) Spectroscopy

Experimental IR spectra for **3,5-dinitropyridine** are not commonly reported. However, the compound has been characterized by IR spectroscopy in cryogenic argon matrices after generation via flash vacuum pyrolysis.[4] The characteristic vibrational frequencies for nitroaromatic compounds include strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂). For 2-amino-**3,5-dinitropyridine**, these bands are observed at 1580 cm⁻¹ and 1330 cm⁻¹.[3] Computational studies on 2-hydroxy-**3,5-dinitropyridine** have also been performed to predict its vibrational frequencies.[5]

Table 3: Characteristic IR Absorption Frequencies for **3,5-Dinitropyridine** Derivatives

Compound	Sample Preparation	Characteristic Absorption Bands (cm ⁻¹)
2-Amino-3,5-dinitropyridine[3]	KBr disk	3410, 3290, 3150, 3080 (N-H and C-H stretching), 1660 (N-H bending), 1580 (asymmetric NO ₂ stretching), 1500, 1420 (aromatic C=C and C=N stretching), 1330 (symmetric NO ₂ stretching), 1270
3,5-Dinitro-2,4,6-triaminopyridine[3]	KBr disk	3500, 3380, 3360, 3250 (N-H stretching), 1650, 1600 (N-H bending), 1540 (asymmetric NO ₂ stretching), 1480 (aromatic C=C and C=N stretching), 1260, 1220 (symmetric NO ₂ stretching)

Mass Spectrometry (MS)

Electron impact mass spectrometry of **3,5-dinitropyridine** is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of nitro groups (NO₂) and other characteristic cleavages of the pyridine ring.

Table 4: Mass Spectrometry Data for **3,5-Dinitropyridine**

Ionization Method	m/z (relative intensity)	Assignment
Electron Impact (from PubChem)[6]	169	Molecular Ion [M] ⁺
123	[M - NO ₂] ⁺	
Not specified	Third highest peak	

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and comparison.

NMR Spectroscopy

Sample Preparation: A small amount of the compound (typically 5-20 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , CD_3CN) in a standard 5 mm NMR tube.^[7] The choice of solvent is critical and should dissolve the compound without reacting with it.

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H).^[7] For a typical ^1H NMR experiment, a pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.^[8] Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): For solid samples, the KBr pellet method is a standard technique. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.^[9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.^[10]

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder or the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.^[11] The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}).

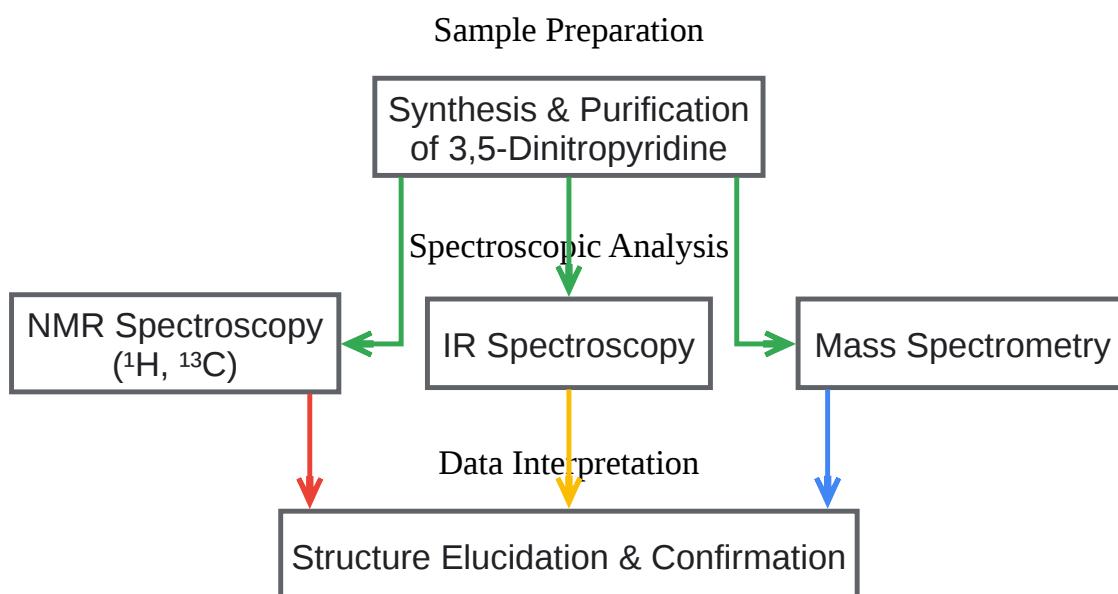
Mass Spectrometry

Sample Introduction and Ionization: For volatile compounds like **3,5-dinitropyridine**, the sample can be introduced via a gas chromatograph (GC) or a direct insertion probe into the ion source of the mass spectrometer.^[12] Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[13]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion, generating the mass spectrum.[14]

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like **3,5-dinitropyridine** is depicted in the following diagram.



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General workflow for the spectroscopic analysis of **3,5-dinitropyridine**.

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